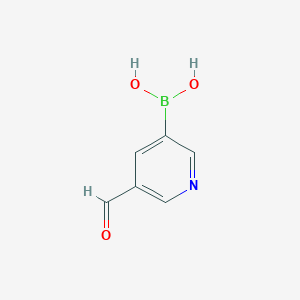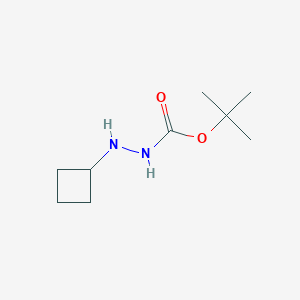
1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
“1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H4F6 . It is a biochemical used for proteomics research . The compound has a molecular weight of 214.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: 1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates that the molecule consists of a benzene ring with a trifluoroethyl group attached to it.Physical And Chemical Properties Analysis
“this compound” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Regiocontrolled Hydroarylation
Research shows that aryl(trifluoromethyl)-substituted alkynes and arenes react in superacids to give 1,1-diaryl-2-trifluoromethylethenes. This reaction is 100% regioselective and yields stable 2,2,2-trifluoroethylated carbocation intermediates, which have been confirmed by DFT calculations and NMR spectroscopy (Alkhafaji et al., 2013).
Synthesis of Arylthioynamines
The preparation of (2,2,2-Trifluoroethylthio)benzenes from sodium thiolates and 2,2,2-trifluoroethyl p-toluenesulfonate has been explored. These react with lithium dialkylamides to yield arylthioynamines in good yields, demonstrating the chemical's versatility in organic synthesis (Nakai et al., 1977).
Synthesis of Fluorinated Polyimides
A novel fluorinated aromatic dianhydride synthesized by coupling 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under specific catalysis, followed by oxidation and dehydration, has been utilized in the production of fluorinated aromatic polyimides. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, highlighting their potential in material science applications (Yang et al., 2004).
Catalytic Oxidation and Hydrogenation
The use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, for catalytic oxidation and transfer hydrogenation has been investigated. These complexes demonstrate the potential of 1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene derivatives in catalysis (Saleem et al., 2013).
Photocatalytic Metal-Organic Frameworks
Zr(IV)-based metal-organic frameworks (MOFs) incorporating visible-light photocatalysts have been used for the selective 2,2,2-trifluoroethylation of styrenes. This photocatalytic process highlights the utility of such frameworks in synthesizing CF3-containing compounds, which are significant in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).
Wirkmechanismus
The mechanism of action of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is not specified in the sources I found. As a biochemical used for proteomics research , it may interact with proteins or other biomolecules in specific ways, but further details would depend on the specific context of the research.
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of protein structure and function, as well as in the development of new biochemical techniques and methodologies.
Eigenschaften
IUPAC Name |
1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-2-1-4(3-8(12,13)14)6(10)7(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZLOWHQJTRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(F)(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)

